molecular formula C14H10F3N3O2 B2576709 2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine CAS No. 866149-23-7

2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine

Cat. No. B2576709
CAS RN: 866149-23-7
M. Wt: 309.248
InChI Key: KQOJGNULFRRAQD-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound . It is related to 2-(Trifluoromethyl)benzoyl chloride, which may be used in chemical synthesis .


Synthesis Analysis

The synthesis of related compounds often involves the condensation of aromatic acid chlorides with other compounds . For example, 2-(Trifluoromethyl)benzoyl chloride has been used in the synthesis of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one .

properties

IUPAC Name

[(E)-1-pyrazin-2-ylethylideneamino] 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c1-9(12-8-18-6-7-19-12)20-22-13(21)10-2-4-11(5-3-10)14(15,16)17/h2-8H,1H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOJGNULFRRAQD-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=C(C=C1)C(F)(F)F)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC(=O)C1=CC=C(C=C1)C(F)(F)F)/C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine

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